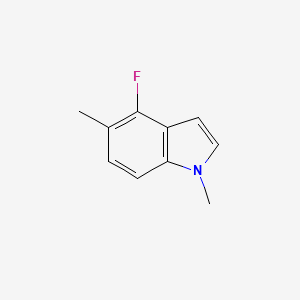

4-Fluoro-1,5-dimethyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-1,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and methyl groups to the indole structure can enhance its biological activity and stability, making this compound a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 4-Fluoro-1,5-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, the process may involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group . The reaction conditions typically include refluxing in methanol with methanesulfonic acid, yielding the desired indole derivative in good yield .

Chemical Reactions Analysis

4-Fluoro-1,5-dimethyl-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the presence of the indole nucleus, electrophilic substitution reactions occur readily.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Substitution Reactions: The fluorine and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

4-Fluoro-1,5-dimethyl-1H-indole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Medicine: Its potential therapeutic applications include the development of new drugs for various diseases.

Industry: The compound can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Fluoro-1,5-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

4-Fluoro-1,5-dimethyl-1H-indole can be compared with other indole derivatives, such as:

5-Fluoro-1H-indole: Similar in structure but lacks the additional methyl groups, which may affect its biological activity.

1-Methyl-1H-indole: Lacks the fluorine atom, which can influence its reactivity and stability.

1,5-Dimethyl-1H-indole: Lacks the fluorine atom, which can alter its biological properties.

The uniqueness of this compound lies in the combination of fluorine and methyl groups, which can enhance its biological activity and stability compared to other indole derivatives .

Biological Activity

4-Fluoro-1,5-dimethyl-1H-indole is a derivative of indole, a crucial heterocyclic compound that plays significant roles in various biological activities and medicinal applications. Indole derivatives are recognized for their diverse pharmacological properties, including antiviral , anti-inflammatory , anticancer , and antimicrobial effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H10FN |

| Molecular Weight | 163.19 g/mol |

| IUPAC Name | 4-fluoro-1,5-dimethylindole |

| InChI | InChI=1S/C10H10FN/c1-7-3-4-9-8(10(7)11)5-6-12(9)2/h3-6H,1-2H3 |

| InChI Key | YCNNNVQAHPPEJP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)N(C=C2)C)F |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. The compound has been shown to induce apoptosis in cancer cells through various mechanisms such as:

- Inhibition of cell proliferation : By targeting specific signaling pathways that regulate cell cycle progression.

- Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) levels that damage cellular components.

A study highlighted the compound's effectiveness against several cancer cell lines, demonstrating a dose-dependent response in inhibiting tumor growth .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. Preliminary studies suggest that this compound may exhibit activity against viral infections by:

- Inhibiting viral replication : Through interference with viral entry or replication mechanisms.

- Modulating immune responses : Enhancing the host's defense mechanisms against viral pathogens.

These findings indicate potential therapeutic applications in treating viral infections .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by:

- Inhibiting pro-inflammatory cytokines : Such as TNF-alpha and IL-6.

- Downregulating NF-kB signaling : Which plays a critical role in the inflammatory response.

Research indicates that this compound can significantly reduce markers of inflammation in experimental models .

Case Studies and Research Findings

A series of studies have explored the biological activities of this compound:

-

Anticancer Study :

- Objective : To evaluate the anticancer effects on human breast cancer cells.

- Findings : The compound demonstrated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Antiviral Study :

- Objective : To assess the antiviral efficacy against influenza virus.

- Findings : In vitro assays revealed a 70% reduction in viral titers at a concentration of 20 µM.

- Anti-inflammatory Study :

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

4-fluoro-1,5-dimethylindole |

InChI |

InChI=1S/C10H10FN/c1-7-3-4-9-8(10(7)11)5-6-12(9)2/h3-6H,1-2H3 |

InChI Key |

YCNNNVQAHPPEJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(C=C2)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.